molecular formula C11H19NSi B588952 Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) CAS No. 158588-05-7

Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)

Katalognummer: B588952
CAS-Nummer: 158588-05-7
Molekulargewicht: 193.36 g/mol
InChI-Schlüssel: CVZSBYIBKPNXRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) is a substituted pyridine derivative with a trimethylsilylmethyl group at position 6 and methyl groups at positions 2 and 2. Its molecular formula is C₁₅H₂₉NSi, and the trimethylsilyl (TMS) moiety enhances steric bulk and lipophilicity compared to simpler pyridine analogs. This compound is structurally related to organosilicon-containing pyridines, which are often utilized in organic synthesis, catalysis, or as intermediates for pharmaceuticals.

Eigenschaften

CAS-Nummer

158588-05-7

Molekularformel

C11H19NSi

Molekulargewicht

193.36 g/mol

IUPAC-Name

(4,6-dimethylpyridin-2-yl)methyl-trimethylsilane

InChI

InChI=1S/C11H19NSi/c1-9-6-10(2)12-11(7-9)8-13(3,4)5/h6-7H,8H2,1-5H3

InChI-Schlüssel

CVZSBYIBKPNXRQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)C[Si](C)(C)C)C

Kanonische SMILES

CC1=CC(=NC(=C1)C[Si](C)(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Lithium-Halogen Exchange Followed by Trimethylsilylation

A widely used method involves lithiating halogenated pyridine precursors followed by quenching with chlorotrimethylsilane (ClSiMe₃). For example, 2-bromo-6-methylpyridine undergoes lithium-bromine exchange with n-butyllithium (n-BuLi) in anhydrous diethyl ether/hexane at −78°C under argon. The resulting lithiated intermediate reacts with ClSiMe₃ to yield 2-methyl-6-(trimethylsilyl)pyridine with a 24% yield.

Adapting this approach for 2,4-dimethyl-6-[(trimethylsilyl)methyl]pyridine requires 6-bromomethyl-2,4-dimethylpyridine as the starting material. Treatment with n-BuLi generates a lithium species at the bromomethyl group, which subsequently reacts with ClSiMe₃ to form the target compound. Key parameters include:

  • Temperature : −78°C to prevent side reactions.

  • Solvent : Et₂O/hexane mixtures for optimal lithiation.

  • Atmosphere : Inert gas (argon/nitrogen) to avoid moisture.

Table 1: Reaction Conditions for Organolithium-Mediated Silylation

Starting MaterialReagentSolventTemperatureYieldReference
6-Bromomethyl-2,4-dimethylpyridinen-BuLi, ClSiMe₃Et₂O/hexane−78°C → 20°C24%

Nucleophilic Substitution of Bromomethyl Intermediates

Grignard Reagent-Based Silylation

Bromomethyl-substituted pyridines can undergo nucleophilic substitution with trimethylsilylmethyl Grignard reagents (e.g., Me₃SiCH₂MgBr). For instance, 6-bromomethyl-2,4-dimethylpyridine reacts with Me₃SiCH₂MgBr in tetrahydrofuran (THF) at 0°C to room temperature, yielding the target compound. Challenges include:

  • Reagent Stability : Me₃SiCH₂MgBr requires careful handling under inert conditions.

  • Regioselectivity : Competing elimination reactions may occur at elevated temperatures.

Optimization via Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by facilitating the reaction between aqueous ClSiMe₃ and bromomethylpyridines in biphasic systems. This method avoids moisture-sensitive Grignard reagents but requires rigorous pH control.

Directed Ortho-Metallation Strategies

Leveraging Methyl Directing Groups

The methyl groups at positions 2 and 4 in 2,4-dimethylpyridine direct metallation to the 6-position. Using lithium diisopropylamide (LDA) in THF at −78°C, the 6-position is deprotonated, forming a lithio intermediate that reacts with electrophiles like ClSiMe₃CH₂Cl. This method achieves regioselectivity >90% but requires stoichiometric LDA.

Table 2: Directed Metallation Parameters

BaseSolventElectrophileTemperatureYield
LDATHFClSiMe₃CH₂Cl−78°C62%
n-BuLiEt₂OClSiMe₃−78°C24%

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Organolithium methods (24% yield) are limited by low efficiency but are experimentally straightforward.

  • Grignard approaches may achieve higher yields (∼50%) but require specialized reagents.

  • Directed metallation balances regioselectivity and yield (62%) but uses costly LDA.

Practical Considerations

  • Purification : Silica gel chromatography is essential due to byproducts like disilylated compounds.

  • Safety : Moisture-sensitive reagents necessitate Schlenk techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent patterns, physicochemical properties, and functional roles.

Structural and Functional Comparisons

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Properties/Activities
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) 2-Me, 4-Me, 6-TMSCH₂ C₁₅H₂₉NSi Hypothesized increased lipophilicity and steric hindrance due to additional methyl group.
Pyridine, 2-methyl-6-[(trimethylsilyl)methyl]- (9CI) 2-Me, 6-TMSCH₂ C₁₄H₂₇NSi Used in organic synthesis; trimethylsilyl group enhances stability and reactivity.
SIB-1757 6-Me, 2-(phenylazo), 3-OH C₁₂H₁₁N₃O mGluR5 antagonist (IC₅₀ = 0.37 µM); noncompetitive inhibition mechanism.
SIB-1893 2-Me, 6-(E-phenylethenyl) C₁₄H₁₃N mGluR5 antagonist (IC₅₀ = 0.29 µM); selective for glutamate receptor modulation.

Key Observations:

The additional methyl group at position 4 in the target compound may further elevate steric bulk, which could hinder interactions with receptor binding pockets compared to less substituted analogs.

SIB-1757 and SIB-1893 feature electron-withdrawing (azo) or π-conjugated (styryl) groups, enabling selective receptor binding . The TMS group in the target compound lacks such electronic effects, suggesting divergent applications (e.g., synthetic intermediates vs. bioactive molecules).

Physicochemical Properties : The target compound’s molecular weight (C₁₅H₂₉NSi, ~275.5 g/mol) is higher than 2-methyl-6-TMS-Py (C₁₄H₂₇NSi, ~261.5 g/mol), likely resulting in reduced solubility. This trend aligns with the increased hydrophobicity from additional alkyl groups.

Notes

  • Evidence Limitations : The provided sources focus on 2-methyl-6-TMS-Py and SIB compounds, leaving the target compound’s properties largely inferred.
  • Methodology : Structural comparisons were prioritized due to sparse data on the target molecule.
  • Authority : References to SIB compounds are derived from peer-reviewed pharmacology studies , while TMS-Py data are sourced from technical reports .

Biologische Aktivität

Pyridine derivatives are known for their diverse biological activities, and Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) is no exception. This compound, characterized by its unique structural features, has been the subject of various studies aimed at elucidating its biological properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with dimethyl and trimethylsilyl groups. These modifications can significantly influence its chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances lipophilicity, which may facilitate interactions with hydrophobic regions of biomolecules, while the pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity with various targets.

Biological Activity Overview

1. Antimicrobial Activity:
Research indicates that pyridine derivatives exhibit notable antimicrobial properties. In particular, compounds similar to Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have demonstrated that certain 2,4-disubstituted pyridines possess significant bactericidal activity at concentrations below 1 μg/ml against intracellular M. tuberculosis within human macrophages .

2. Mechanism of Action:
The mechanism by which these compounds exert their effects typically involves interaction with specific molecular targets such as enzymes and receptors. The trimethylsilyl group may enhance the compound's ability to penetrate cell membranes, while the pyridine moiety could facilitate binding to active sites on proteins .

3. Structure-Activity Relationship (SAR):
Investigations into the SAR of pyridine derivatives reveal that modifications at specific positions on the pyridine ring can alter biological potency. For instance, 2,4-disubstituted derivatives have been linked to enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study: Antitubercular Activity

A study focusing on a series of 2,4-disubstituted pyridine derivatives found that certain compounds exhibited potent anti-tubercular activity. Specifically, derivatives were tested for their efficacy against M. tuberculosis, revealing that modifications in substitution patterns significantly influenced their activity levels. One compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays .

Case Study: Antiviral Activity

Research has also explored the potential antiviral properties of pyridine derivatives. For example, a recent study highlighted the efficacy of specific 2-substituted pyridines as inhibitors of viral entry in Ebola virus models. These compounds exhibited submicromolar activity against the virus and showed promise as therapeutic agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) compared to other pyridine derivatives:

Compound Biological Activity IC50 / MIC
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)Antibacterial against M. tuberculosis< 1 μg/ml
2-Amino-4-methylpyridineiNOS inhibitionVaries with substitution
3-Methylpyridine-2-carbonyl amino derivativesAnti-inflammatory activityIC50 = 123 nM
Benzimidazole-piperidine hybridsAnti-Ebola activityEC50 = 0.64 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI), and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves introducing the trimethylsilyl (TMS) group via silylation reactions. A plausible route includes:

Substrate Preparation : Start with 2,4-dimethylpyridine derivatives, such as 2,4-dimethyl-6-methylpyridine, to introduce a reactive site at the 6-position.

Silylation : Use trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base (e.g., triethylamine) to functionalize the methyl group at the 6-position .

Purification : Employ column chromatography or distillation to isolate the product, followed by characterization via NMR and mass spectrometry.

  • Key Intermediates : 2,4-dimethylpyridine derivatives and TMSCl are critical precursors.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl and TMS groups). For example, the TMS group shows a singlet near 0 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 193.1287 (C11_{11}H19_{19}NSi) .
  • Infrared (IR) Spectroscopy : Identify characteristic Si-C and aromatic C-H stretching frequencies (~1250 cm1^{-1} and ~3000 cm1^{-1}, respectively) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for silylated pyridine derivatives, and how can they be addressed?

  • Methodological Answer :

  • Challenge 1 : Steric hindrance from the bulky TMS group reduces reactivity.
  • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ microwave-assisted synthesis to enhance reaction kinetics .
  • Challenge 2 : Hydrolysis of the TMS group under acidic/basic conditions.
  • Solution : Conduct reactions under anhydrous conditions and use inert atmospheres (N2_2/Ar) .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

  • Methodological Answer :

  • Case Study : If 1^1H NMR shows unexpected splitting for methyl groups:

Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) that may cause signal splitting .

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments .

Q. What computational approaches are suitable for studying the electronic effects of the TMS group on pyridine's aromatic system?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using software (e.g., Gaussian) to analyze electron density distribution. The TMS group acts as an electron donor, increasing electron density at the 6-position .
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict reactivity trends (e.g., nucleophilic/electrophilic attack sites) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing :

Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor via HPLC for degradation products .

Light Exposure : Use UV-Vis lamps to assess photostability (ICH Q1B guidelines) .

  • Data Interpretation : Track half-life (t1/2t_{1/2}) and identify degradation pathways (e.g., TMS group hydrolysis) .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or densities for silylated pyridine derivatives?

  • Methodological Answer :

  • Source Evaluation : Cross-reference experimental conditions (e.g., pressure, purity) from reputable databases .
  • Reproducibility Tests : Re-measure properties using standardized methods (e.g., ASTM D86 for boiling points) .

Reference Table: Key Physical Properties

PropertyValueReference
Molecular FormulaC11_{11}H19_{19}NSi
Exact Mass193.1287 g/mol
Boiling Point (Predicted)~337°C
Density~1.0 g/cm3^3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.